Boc-His-OH
Overview
Description
“Boc-His-OH” is also known as Nα-(tert-Butoxycarbonyl)-L-histidine or Nα-Boc-L-histidine . It is an active protective amino acid for HIS in peptide synthesis .
Synthesis Analysis
“Boc-His-OH” is used in the biomedical industry as a highly specialized peptide synthesis reagent . It is particularly prone to epimerization during activation of the coupling process in solid phase peptide synthesis (SPPS) .Molecular Structure Analysis
The empirical formula of “Boc-His-OH” is C11H17N3O4 . Its molecular weight is 255.27 .Chemical Reactions Analysis
“Boc-His-OH” is a protected histidine derivative used in Boc Solid Phase Peptide Synthesis (SPPS). After coupling, the two Boc-groups are cleaved simultaneously by TFA .Physical And Chemical Properties Analysis
“Boc-His-OH” has a molecular weight of 255.27 . Its empirical formula is C11H17N3O4 . The physical description of “Boc-His-OH” is not available .Scientific Research Applications
Synthesis and Structure Characterization of Fmoc-L-Lys (Boc)-Gly-OH : This study involved the synthesis of polypeptides using lysine and glycine as raw materials. Boc-protected amino acids were employed in this process, indicating the relevance of Boc-His-OH in peptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
A Novel Diphenylmaleimide Dye for Fluorescence Photopatterned Images : This research utilized a fluorescent diphenylmaleimide dye, 1–BOC, which is relevant to the broader context of Boc-protected compounds in creating fluorescence images patterned by photolithographic methods (Yang Nam Choul et al., 2002).
Ratiometric fluorescence probe for monitoring hydroxyl radical in live cells based on gold nanoclusters : This paper describes the development of a ratiometric fluorescence biosensor for hydroxyl radicals, where gold nanoclusters protected by Boc-derivatives played a significant role in the sensing mechanism (M. Zhuang et al., 2014).
Fabrication, modification, and application of (BiO)2CO3-based photocatalysts : This study explores the photocatalysis properties of (BiO)2CO3 (BOC), a material with potential applications in healthcare and other fields. It highlights the strategies to enhance the photocatalytic performance of BOC through various modifications (Zilin Ni et al., 2016).
Electrophysiology Read-Out Tools for Brain-on-Chip Biotechnology : The application of Brain-on-Chip (BoC) biotechnology, which integrates brain-like systems with microfluidics, is an emerging field. This technology, including electrophysiology techniques, can benefit from the use of Boc-protected compounds in various aspects (Csaba Forró et al., 2021).
Enantioselective synthesis of planar chiral ferrocenes via palladium-catalyzed annulation : This research demonstrates the use of Boc-L-Val-OH as a ligand in the synthesis of planar chiral ferrocenes, showing the versatility of Boc-protected compounds in complex chemical syntheses (Yan Shi et al., 2013).
New archetypes in self-assembled Phe-Phe motif induced nanostructures : This study discusses the self-assembly of Boc-protected diphenylalanine scaffolds, including Boc-Phe-Phe-OH, in creating unique morphological structures for applications in biomaterial chemistry, sensors, and bioelectronics (Dhrubajyoti Datta et al., 2018).
properties
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMLQYFMYHISQO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170396 | |
Record name | tert-Butyloxycarbonyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-His-OH | |
CAS RN |
17791-52-5 | |
Record name | (tert-Butoxycarbonyl)-L-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17791-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyloxycarbonyl-L-histidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017791525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyloxycarbonyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butoxycarbonyl)-L-histidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.956 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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